REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[CH3:4][N:5]([C+:7]([N:9]([CH3:11])[CH3:10])Cl)[CH3:6].[CH3:12][N-:13][CH3:14].[Li+]>C(#N)C>[S-:1][C:2]#[N:3].[CH3:4][N:5]([CH3:6])[C:7](=[N+:13]([CH3:14])[CH3:12])[N:9]([CH3:11])[CH3:10] |f:0.1,2.3,5.6|
|
Name
|
bis(dimethylamino)chlorocarbenium thiocyanate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.CN(C)[C+](Cl)N(C)C
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
C[N-]C.[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 5 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
LiCl is subsequently filtered off
|
Type
|
WASH
|
Details
|
The salt LiCl is washed with 2 ml of acetonitrile
|
Type
|
DISTILLATION
|
Details
|
The solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
the residue is dried under reduced pressure at 7 Pa and 50° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
[S-]C#N.CN(C(N(C)C)=[N+](C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |